molecular formula C7H12N4O2 B1379338 tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate CAS No. 1803592-84-8

tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Cat. No.: B1379338
CAS No.: 1803592-84-8
M. Wt: 184.2 g/mol
InChI Key: FJXSRCUWKNZLHE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate (CAS 1803592-84-8) is a high-value, Boc-protected 1,2,4-triazole derivative designed for advanced research and development, particularly in medicinal chemistry. Its molecular formula is C7H12N4O2, with a molecular weight of 184.20 g/mol . This compound serves as a versatile and critical synthetic building block. The 3-amino-1,2,4-triazole core is a prominent pharmacophore, known for its bioisosteric properties and its presence in compounds with a broad swathe of biological activities, including antifungal, antibacterial, and anticancer properties . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by shielding the triazole nitrogen, allowing for selective functionalization at the 3-amino group and other reactive sites during multi-step synthetic sequences. This makes it an indispensable intermediate for constructing more complex, target-oriented molecules. Researchers utilize this scaffold in the design of active compounds for various therapeutic areas. Triazole derivatives have been investigated as potent agonists for the GPR119 receptor, a target for type-2 diabetes mellitus , and as highly potent inverse agonists and antagonists of the Pregnane X Receptor (PXR) . Furthermore, the 3-amino-1,2,4-triazole moiety is a key structural component in leading agrochemical fungicides, such as mefentrifluconazole, underscoring its significance in crop protection research . The compound should be stored in a dark place, sealed in a dry environment, and kept at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-amino-1,2,4-triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-5(8)10-11/h4H,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXSRCUWKNZLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-84-8
Record name tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of tert-butyl carbazate with 3-amino-1H-1,2,4-triazole in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated triazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that triazole derivatives, including tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate, exhibit significant activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal treatments .

Anticancer Activity

Recent studies have shown that triazoles can act as enzyme inhibitors, which is crucial in cancer therapy. The specific structural features of this compound allow it to interact with enzymes involved in cancer cell proliferation. Its potential to inhibit certain pathways may lead to the development of novel anticancer agents .

Neuropharmacological Effects

Triazole derivatives have also been explored for their neuropharmacological effects. Some studies suggest that they may act as GABA receptor antagonists or agonists, which could be beneficial in treating neurological disorders such as epilepsy and anxiety .

Biological Research

Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme activity. Its ability to modulate enzyme functions allows researchers to explore metabolic pathways and the role of specific enzymes in various biological processes .

Cell Culture Applications

The compound has been utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH levels within a desirable range (6-8.5), which is critical for cell viability and experimental consistency .

Agrochemicals

Pesticide Development

The unique properties of triazole compounds have led to their application in agrochemicals, particularly as fungicides. Given their effectiveness against fungal pathogens that affect crops, this compound can be a key ingredient in developing new agricultural products aimed at enhancing crop yield and health .

Materials Science

Polymer and Coating Applications

In materials science, this compound can be incorporated into polymers and coatings to enhance their properties. Its chemical structure allows it to improve the durability and performance of materials used in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1803592-84-8
  • Molecular Formula : C₇H₁₂N₄O₂
  • Molecular Weight : 184.20 g/mol
  • Structure: Features a 1,2,4-triazole ring substituted with an amino group at position 3 and a tert-butyl carbamate group at position 1 .

Physical Properties :

  • Appearance : Typically supplied as a crystalline solid.
  • Storage : Requires storage at 2–8°C in a sealed, dry container to prevent hydrolysis or decomposition .

Applications :
Primarily used as a synthetic intermediate in medicinal chemistry, particularly for introducing the 1,2,4-triazole scaffold into bioactive molecules. Its tert-butyl carbamate group acts as a protecting moiety for amines, enabling selective reactivity in multi-step syntheses .

This section evaluates structural analogs of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
This compound 1803592-84-8 C₇H₁₂N₄O₂ 184.20 3-amino, 1-tert-butyl carbamate 2–8°C, dry
Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate 76803-17-3 C₄H₆N₄O₂ 142.11 3-amino, 1-methyl ester Room temperature
tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate 75480793 C₇H₁₂N₄O₂ 184.20 5-amino, 1-tert-butyl carbamate Not specified
tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate 1142202-21-8 C₈H₁₃N₃O₃ 199.21 3-hydroxymethyl, 1-tert-butyl Not specified

Key Observations :

Substituent Position: The position of the amino group (3 vs. 5) significantly impacts reactivity. For example, tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate (CID 75480793) may exhibit distinct regioselectivity in coupling reactions compared to the 3-amino isomer .

Protecting Groups : Methyl esters (e.g., CAS 76803-17-3) are more labile under basic conditions, whereas tert-butyl carbamates offer stability during acidic hydrolysis, making them preferable in peptide synthesis .

Functional Group Diversity : The hydroxymethyl derivative (CAS 1142202-21-8) enables further functionalization, such as oxidation to carboxylic acids or conjugation with other moieties .

Critical Analysis :

  • Safety : Methyl derivatives pose flammability risks due to ester groups, while tert-butyl analogs prioritize toxicity concerns (e.g., thyroid disruption) .
  • Synthetic Utility : The tert-butyl group’s steric bulk improves crystallinity, aiding in X-ray structure determination, as seen in SHELX-refined structures .

Biological Activity

Tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate (TBTA) is a derivative of the triazole family, known for its diverse biological activities. This article provides an in-depth exploration of its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C7H12N4O2
  • Molecular Weight: 172.20 g/mol
  • Functional Groups: Contains an amine and a carboxylate group, which contribute to its biological activity.

TBTA's structure allows it to engage in various biochemical interactions, making it a significant compound in medicinal chemistry.

TBTA exhibits several key biochemical properties that enhance its potential as a pharmacophore:

  • Enzyme Interaction:
    • TBTA can inhibit specific kinases involved in cell signaling pathways, particularly those related to proliferation and differentiation. This inhibition can lead to altered cellular functions and metabolic processes.
  • Hydrogen Bonding:
    • The presence of amine and carboxylate groups facilitates hydrogen bonding with biological receptors, enhancing its binding affinity and specificity.
  • Cellular Signaling Modulation:
    • TBTA has been shown to influence the MAPK/ERK signaling pathway, critical for various cellular responses such as growth and survival.

Cellular Effects

The compound's biological activity extends to various cell types, demonstrating significant effects on cellular functions:

  • Anticancer Activity:
    • Research indicates that TBTA derivatives exhibit promising anticancer properties by targeting cancer cell proliferation and inducing apoptosis. For instance, compounds derived from TBTA have shown effectiveness against multiple cancer cell lines through mechanisms involving anti-angiogenesis and inhibition of tubulin polymerization .
  • Antifungal Properties:
    • Like other triazole derivatives, TBTA has potential antifungal activity. It may act as an inhibitor of enzymes critical for fungal metabolism, similar to established antifungal agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntifungalPotential inhibitor of fungal metabolic pathways
Enzyme InhibitionTargets kinases involved in signaling pathways
AntiangiogenesisReduces new blood vessel formation in tumors

Case Study: Anticancer Activity

A study evaluated the anticancer effects of TBTA derivatives on several cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. Notably, one derivative demonstrated a half-maximal inhibitory concentration (IC50) value below 10 µM against breast cancer cells, suggesting potent anticancer activity .

Case Study: Antifungal Activity

In another investigation, TBTA was tested against common fungal pathogens. The results showed that TBTA exhibited significant antifungal activity comparable to standard treatments. This study highlighted the compound's ability to disrupt fungal cell wall synthesis and metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate?

  • Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with hydrazine to form the triazole core, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Cyclocondensation : Reacting cyclopropylamine with thiocyanate under reflux (80–120°C, 12–24 hrs) in ethanol or DMF .
  • Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) at 0–25°C .
    • Critical Parameters :
StepReagents/ConditionsYield Optimization
Ring formationThiourea, hydrazine, 80°CPurity >95% via recrystallization
Boc protectionBoc₂O, DMAP, DCMTime-sensitive (2–4 hrs) to avoid side reactions

Q. How is structural confirmation achieved for this compound?

  • Techniques :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming triazole ring geometry and Boc group orientation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Triazole protons (δ 7.5–8.5 ppm), Boc tert-butyl (δ 1.4 ppm), and carbonyl (δ 155–160 ppm) .
  • IR : N-H stretch (3300 cm⁻¹), C=O (1700 cm⁻¹) .

Q. What are the stability considerations for handling and storage?

  • Degradation Pathways : Hydrolysis of the Boc group under acidic/alkaline conditions or prolonged exposure to moisture .
  • Best Practices :

  • Store at –20°C under inert gas (N₂/Ar).
  • Avoid protic solvents (e.g., MeOH/H₂O) during reactions .

Advanced Research Questions

Q. How can computational methods predict reactivity in substitution reactions?

  • DFT Studies : B3LYP/6-31G* calculations model nucleophilic attack at the triazole C-5 position, with Fukui indices identifying electrophilic sites .
  • Docking Simulations : Triazole-amino interactions with kinase ATP-binding pockets suggest potential bioactivity (e.g., anticancer targets) .

Q. What strategies resolve contradictory spectroscopic data for derivatives?

  • Case Example : Discrepancies in ¹H NMR splitting patterns may arise from rotameric equilibria in Boc-protected intermediates. Solutions include:

  • Variable-temperature NMR to freeze conformers.
  • Comparative analysis with Boc-deprotected analogs .

Q. How do reaction conditions influence regioselectivity in triazole functionalization?

  • Key Findings :

Reaction TypeConditionsRegioselectivity Driver
AlkylationDMF, K₂CO₃, 60°CSteric hindrance favors N-1 substitution
OxidationH₂O₂, AcOHSulfanyl → sulfoxide at C-5

Q. What mechanistic insights explain low yields in Boc deprotection?

  • Acid Sensitivity : HCl/dioxane or TFA-mediated deprotection can degrade the triazole ring.
  • Mitigation : Use milder conditions (e.g., TFA:DCM 1:4, 0°C) and monitor reaction progress via LC-MS .

Data-Driven Research Design

Q. How to optimize a multi-step synthesis using DoE (Design of Experiments)?

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Example Workflow :

Screening : Plackett-Burman design identifies critical factors (e.g., solvent choice).

Optimization : Central Composite Design refines reaction time and temperature .

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC-MS : C18 column, 0.1% formic acid/ACN gradient, monitoring [M+H]⁺ at m/z 227.2.
  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate
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tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate

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